3-(Phenylamino)benzoic acid is a synthetic organic compound belonging to the class of phenylaminobenzoic acids. These compounds are characterized by a benzene ring attached to an aminobenzoic acid moiety. 3-(Phenylamino)benzoic acid has been primarily investigated for its biological properties, particularly as a potential target for inhibiting enzymes involved in various diseases. []
3-(Phenylamino)benzoic acid, also known as 3-phenylaminobenzoic acid, is an organic compound that belongs to the class of benzoic acids. It features a phenylamino group attached to the meta position of a benzoic acid structure. This compound has garnered attention due to its potential biological activities, including its role as an inhibitor in various enzymatic processes.
3-(Phenylamino)benzoic acid can be derived from various synthetic pathways involving benzoic acid derivatives. It is classified under the category of aromatic amines and is often used in medicinal chemistry due to its structural properties that allow for modifications leading to biologically active compounds.
The synthesis of 3-(Phenylamino)benzoic acid typically involves several methods, including:
In both methods, careful control of reaction conditions such as temperature, time, and reagent concentrations is crucial for maximizing yield and purity. Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds.
The molecular structure of 3-(Phenylamino)benzoic acid can be represented as follows:
The compound features:
This arrangement contributes to its chemical reactivity and biological properties.
3-(Phenylamino)benzoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating nature of the amino group which can stabilize positive charges during reactions.
The mechanism of action for 3-(Phenylamino)benzoic acid primarily involves its role as an inhibitor in enzymatic processes. For instance, it has been identified as a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), which plays a significant role in steroid metabolism and drug metabolism . The binding affinity and selectivity are influenced by structural modifications on the phenyl ring.
Studies indicate that specific substituents on the aromatic rings can enhance inhibitory potency, with certain configurations leading to nanomolar affinity against AKR1C3 while showing selectivity over other related enzymes .
Relevant analyses include spectroscopic methods confirming purity and structural integrity post-synthesis.
3-(Phenylamino)benzoic acid has several scientific applications:
3-(Phenylamino)benzoic acid derivatives represent a novel class of therapeutic agents targeting aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in castration-resistant prostate cancer (CRPC) pathogenesis. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) drives intratumoral androgen biosynthesis by catalyzing the NADPH-dependent reduction of weak adrenal androgens (e.g., 4-androstene-3,17-dione) to potent androgens (testosterone), thereby sustaining androgen receptor signaling despite castrate serum testosterone levels [2] [3]. This enzymatic activity is among the most significantly upregulated pathways in CRPC, making AKR1C3 a superior therapeutic target to upstream enzymes like CYP17 [2].
The molecular mechanism involves competitive inhibition at the AKR1C3 active site, where the carboxylic acid group of 3-(phenylamino)benzoic acid anchors in the oxyanion hole formed by the catalytic tetrad and NADP+ cofactor. Simultaneously, the secondary amine forms hydrogen bonds with the nicotinamide carboxamide oxygen of NADP+, while the B-ring occupies a distinct subpocket lined with polar residues (S118, S308, Y319). This binding conformation sterically blocks substrate access, preventing the reduction of 4-androstene-3,17-dione to testosterone. Consequently, the inhibition depletes intratumoral testosterone and 5α-dihydrotestosterone (DHT) pools, disrupting androgen receptor activation and halting CRPC progression [2].
Selectivity over homologous AKR1C isoforms (AKR1C1, AKR1C2) is pharmacologically critical. AKR1C1/2 inhibition would elevate pro-apoptotic 3β-Adiol (an ERβ ligand) while suppressing inactive 3α-Adiol, paradoxically enhancing proliferative signaling. Optimized 3-(phenylamino)benzoic acids demonstrate >200-fold selectivity for AKR1C3 over AKR1C1/C2 (Table 1). This arises from structural differences in the active site subpocket: AKR1C1/C2 contain bulky hydrophobic residues (F118, L308, F319 versus polar S118, S308, Y319 in AKR1C3). B-ring substitutions exploit this polarity difference, enabling selective binding to AKR1C3 [2] [3].
Table 1: Selectivity Profile of Representative 3-(Phenylamino)benzoic Acid Derivatives Against AKR1C Isoforms
Compound | AKR1C3 IC₅₀ (μM) | AKR1C2 IC₅₀ (μM) | Selectivity Ratio (AKR1C2:AKR1C3) |
---|---|---|---|
5 | 0.036 | 3.4 | 94 |
6 | 0.054 | 19 | 360 |
7 | 0.062 | 15 | 250 |
8 | 0.13 | 19 | 150 |
9 | 0.12 | 18 | 150 |
10 | 0.28 | 31 | 110 |
Data adapted from [2]
The scaffold of 3-(phenylamino)benzoic acid provides a versatile template for medicinal chemistry optimization to enhance AKR1C3 inhibition potency and selectivity.
Electron-withdrawing substituents (e.g., -CF₃, -NO₂) at the 4′-position (B-ring para) significantly enhance potency. For instance, introducing -CF₃ (compound 6, Table 1) yields an IC₅₀ of 54 nM for AKR1C3—a >15-fold improvement over the unsubstituted parent compound. This correlates linearly with the substituent’s Hammett sigma (σ) constant and the pKa of both the carboxylic acid and secondary amine groups. Electron-withdrawing groups lower the pKa of the carboxylic acid, strengthening its ionic and hydrogen-bonding interactions within the oxyanion hole. Simultaneously, they increase the amine pKa, enhancing its interaction with the NADP+ carboxamide oxygen [2] [3].
The position of the carboxylic acid on the A-ring profoundly influences isoform selectivity. Ortho-substituted analogues (e.g., flufenamic acid) are potent but non-selective AKR1C3 inhibitors (7-fold selectivity). Para-substituted analogues exhibit reduced potency. In contrast, meta-substituted 3-(phenylamino)benzoic acids uniquely achieve nanomolar potency with >200-fold selectivity. Molecular modeling suggests meta-substitution optimally orients both the carboxylate anchor and the substituted B-ring within the AKR1C3-specific subpocket without sterically clashing with residues in the smaller AKR1C1/C2 binding sites [2] [7].
Preclinical evidence supports combining 3-(phenylamino)benzoic acid derivatives with standard CRPC therapies. As AKR1C3 catalyzes the terminal step in testosterone synthesis, its inhibition complements upstream androgen biosynthesis inhibitors like abiraterone acetate (CYP17 inhibitor). While abiraterone reduces adrenal precursor availability, AKR1C3 inhibitors prevent intratumoral conversion of residual precursors (e.g., androstenedione) to testosterone, potentially overcoming resistance. Furthermore, suppression of AKR1C3-mediated prostaglandin metabolism (PGF₂α formation) may augment anti-proliferative effects by permitting accumulation of anti-proliferative 15-deoxy-Δ¹²,¹⁴-PGJ₂ [2] [3].
Beyond androgen suppression, structurally related benzoic acid derivatives (e.g., NPPB, 5-nitro-2-(3-phenylpropylamino)benzoic acid) demonstrate direct pro-apoptotic effects in human cancer cell lines. These compounds induce mitochondrial-dependent apoptosis characterized by:
Table 2: Apoptotic Mechanisms Induced by Benzoic Acid Derivatives in Human Cancer Cells
Mechanistic Pathway | Key Biomarkers | Observed Effects |
---|---|---|
Oxidative Stress | ↑ ROS | NAC (antioxidant) blocks apoptosis |
Mitochondrial Pathway | ↓ Bcl-2, ↑ Bax, ↓ ΔΨm, ↑ cleaved caspase-3 | JC-1 monomer increase, cytochrome c release |
ER Stress Pathway | ↑ p-PERK, ↑ ATF6, ↑ CHOP, ↑ JNK, ↑ caspase-12 | 4-PBA (ER stress inhibitor) blocks apoptosis |
Calcium Homeostasis | ↑ Intracellular Ca²⁺ fluorescence intensity | Contributes to ER-mitochondria cross-talk |
Data derived from studies on NPPB in HLECs [5]
While direct evidence in prostate models is emerging, the induction of interconnected oxidative/ER stress pathways positions 3-(phenylamino)benzoic acids as potential inducers of cancer cell apoptosis beyond their primary role in enzymatic inhibition.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: